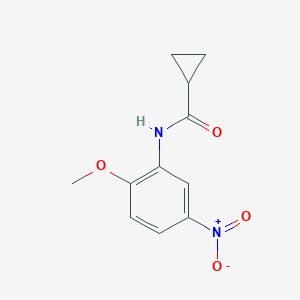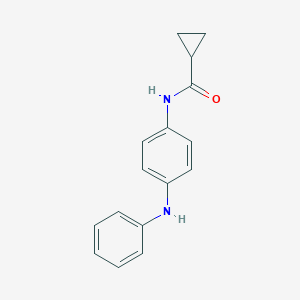![molecular formula C21H18Cl2N2O3S B322199 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322199.png)
2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S. This compound is known for its unique chemical structure, which includes two chlorine atoms, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group.
Amidation: Formation of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form different oxidation states.
Reduction: Reaction with reducing agents to convert specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}benzamide
- 2,4-dichloro-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide
Uniqueness
2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.
Properties
Molecular Formula |
C21H18Cl2N2O3S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-13-9-14(2)11-17(10-13)25-29(27,28)18-6-4-16(5-7-18)24-21(26)19-8-3-15(22)12-20(19)23/h3-12,25H,1-2H3,(H,24,26) |
InChI Key |
ADKQNLOAZUWWLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322116.png)
![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
![3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322124.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322126.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322127.png)
![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322130.png)
![2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322131.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322132.png)


![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)
